molecular formula C24H26N4O2 B14173202 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile CAS No. 890095-14-4

2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B14173202
CAS No.: 890095-14-4
M. Wt: 402.5 g/mol
InChI Key: RPSOQBSHYZAPLJ-UHFFFAOYSA-N
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Description

2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, ethoxy and propan-2-yloxy substituents, and a tetrahydronaphthalene core with tricarbonitrile groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the amino group and the ethoxy and propan-2-yloxy substituents. The tricarbonitrile groups are then added through a series of reactions involving nitrile-forming reagents. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The amino, ethoxy, and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

    Addition: The tricarbonitrile groups can participate in addition reactions with nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and addition reactions .

Scientific Research Applications

2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • 4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .

Properties

CAS No.

890095-14-4

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-amino-4-(3-ethoxy-4-propan-2-yloxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C24H26N4O2/c1-4-29-21-11-16(9-10-20(21)30-15(2)3)22-18-8-6-5-7-17(18)19(12-25)23(28)24(22,13-26)14-27/h7,9-11,15,18,22H,4-6,8,28H2,1-3H3

InChI Key

RPSOQBSHYZAPLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)OC(C)C

Origin of Product

United States

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